

An In-depth Technical Guide to (1-Methylcyclohexyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methylcyclohexyl)methanol

Cat. No.: B014665

[Get Quote](#)

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of **(1-methylcyclohexyl)methanol**, tailored for researchers, scientists, and professionals in drug development.

Structure and IUPAC Name

(1-Methylcyclohexyl)methanol is a primary alcohol featuring a cyclohexyl ring substituted with both a methyl group and a hydroxymethyl group on the same carbon atom. Its systematic IUPAC name is **(1-methylcyclohexyl)methanol**.^{[1][2]}

Chemical Structure:

The structure consists of a cyclohexane ring where one carbon atom (C1) is a quaternary center, bonded to a methyl group, a hydroxymethyl group (-CH₂OH), and two other carbon atoms of the ring.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **(1-methylcyclohexyl)methanol** is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	(1-methylcyclohexyl)methanol	[1]
CAS Number	14064-13-2	[1] [3]
Molecular Formula	C8H16O	[1] [2]
Molecular Weight	128.21 g/mol	[1] [3]
Appearance	Colorless oil/liquid	[4]
Boiling Point	197-198 °C at 768 Torr	[4]
Refractive Index	1.449	[4]
InChI Key	UUBPRIUBEQJUQL- UHFFFAOYSA-N	[1] [2] [3]
SMILES	CC1(CCCCC1)CO	[1] [2]

Spectroscopic Information:

- **¹H NMR:** Predicted chemical shifts include a multiplet for the cyclohexane ring protons (-CH₂-)₅ between 1.2-1.6 ppm, a singlet for the methyl protons (-CH₃) around 0.9-1.1 ppm, and a singlet for the methylene protons (-CH₂OH) in the range of 3.3-3.5 ppm. The hydroxyl proton (-OH) signal is a broad singlet with a variable chemical shift.[\[3\]](#)
- **IR Spectroscopy:** The presence of a primary alcohol is confirmed by a strong, broad O-H stretching band around 3300 cm⁻¹ and a strong C-O stretching band near 1040 cm⁻¹.[\[3\]](#)

Synthesis and Experimental Protocols

(1-Methylcyclohexyl)methanol is a valuable synthetic intermediate.[\[3\]](#) A common and efficient industrial method for its synthesis is the hydroformylation of 1-methylcyclohexene, followed by the hydrogenation of the resulting aldehyde.[\[3\]](#)

Experimental Protocol: Synthesis via Hydroformylation of 1-Methylcyclohexene

This protocol describes a two-step synthesis starting from 1-methylcyclohexene, which is first converted to an aldehyde via hydroformylation, followed by reduction to the target alcohol.

Step 1: Hydroformylation of 1-Methylcyclohexene

- Objective: To introduce a formyl group (-CHO) across the double bond of 1-methylcyclohexene.
- Reagents and Catalyst:
 - 1-Methylcyclohexene
 - Syngas (a mixture of carbon monoxide and hydrogen)
 - Rhodium-based catalyst (e.g., a rhodium complex with phosphine ligands)
 - Anhydrous toluene (solvent)
- Procedure:
 - In a high-pressure reactor, dissolve the rhodium-based catalyst in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
 - Add 1-methylcyclohexene to the reactor.
 - Seal the reactor and purge it with syngas.
 - Pressurize the reactor with syngas to the desired pressure and heat to the reaction temperature. Key parameters such as temperature, pressure, and catalyst concentration must be optimized to maximize the yield of the aldehyde intermediate and minimize side reactions like hydrogenation or isomerization.[3]
 - Maintain the reaction under stirring for several hours until completion, monitoring the consumption of the starting material by gas chromatography (GC).
 - After cooling the reactor and venting the excess gas, the resulting mixture containing (1-methylcyclohexyl)carbaldehyde is carried forward to the next step.

Step 2: Reduction of (1-Methylcyclohexyl)carbaldehyde

- Objective: To reduce the intermediate aldehyde to the primary alcohol.

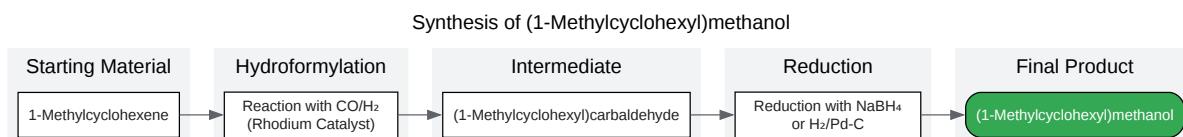
- Reagents:
 - Crude (1-methylcyclohexyl)carbaldehyde solution from Step 1
 - Reducing agent (e.g., Sodium borohydride (NaBH_4) or catalytic hydrogenation with $\text{H}_2/\text{Pd-C}$)
 - Methanol or Ethanol (solvent for NaBH_4 reduction)
- Procedure (using NaBH_4):
 - Cool the crude aldehyde solution in an ice bath.
 - Slowly add a solution or suspension of sodium borohydride in methanol or ethanol.
 - After the addition is complete, allow the mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC or GC).
 - Quench the reaction by carefully adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting crude **(1-methylcyclohexyl)methanol** by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The primary alcohol group in **(1-methylcyclohexyl)methanol** is a versatile functional handle for various chemical transformations, making it a useful building block in the synthesis of more complex molecules for drug discovery.^{[3][5]}

Key Reactions:

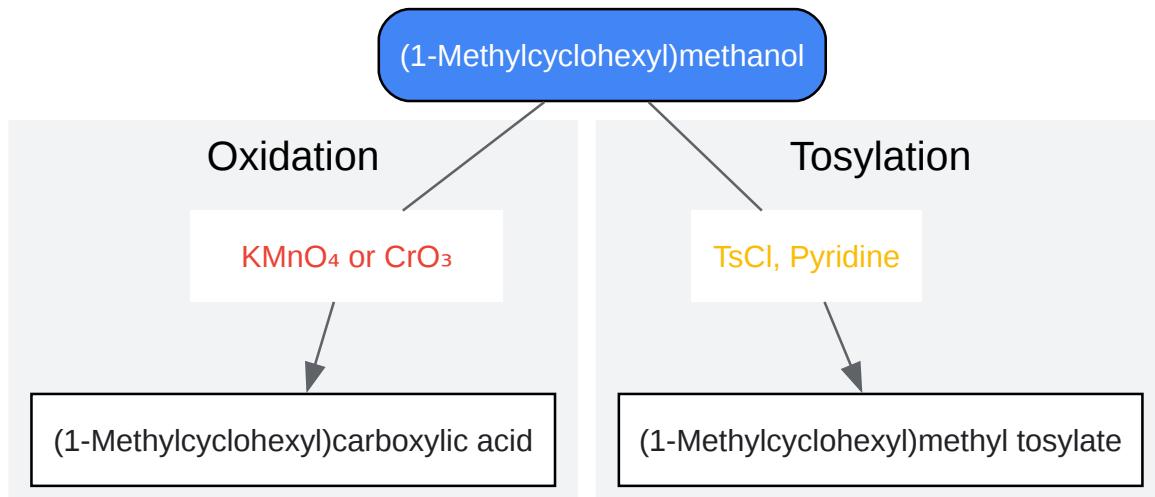
- Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to (1-methylcyclohexyl)carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).^[3] This transformation is crucial for introducing a carboxylic acid moiety, a common functional group in drug candidates.
- Conversion to Tosylate: The hydroxyl group can be converted into an excellent leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.^[3] The resulting (1-methylcyclohexyl)methyl tosylate is highly reactive towards nucleophilic substitution, enabling the introduction of a wide range of functional groups.^[3]


Experimental Protocol: Synthesis of (1-Methylcyclohexyl)methyl Tosylate

- Objective: To convert the hydroxyl group of **(1-methylcyclohexyl)methanol** into a tosylate leaving group.
- Reagents:
 - **(1-Methylcyclohexyl)methanol**
 - p-Toluenesulfonyl chloride (TsCl)
 - Pyridine (serves as both solvent and base)
 - Dichloromethane (optional co-solvent)
- Procedure:
 - Dissolve **(1-methylcyclohexyl)methanol** in pyridine and cool the solution in an ice bath.
 - Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.
 - After the addition, allow the reaction mixture to stir at 0 °C for several hours or overnight in a refrigerator.
 - Monitor the reaction progress by thin-layer chromatography (TLC).

- Once the starting material is consumed, pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine.
- Extract the product with an organic solvent like diethyl ether.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or chromatography.

Visualizations of Synthetic Pathways and Transformations


The following diagrams, generated using Graphviz, illustrate the key synthetic workflow and chemical reactivity of **(1-methylcyclohexyl)methanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(1-Methylcyclohexyl)methanol**.

Key Chemical Transformations

[Click to download full resolution via product page](#)

Caption: Key reactions of **(1-Methylcyclohexyl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Methylcyclohexyl)methanol | C8H16O | CID 1501840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (1-methylcyclohexyl)methanol (C8H16O) [pubchemlite.lcsb.uni.lu]
- 3. (1-Methylcyclohexyl)methanol|High-Purity|For Research [benchchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1-Methylcyclohexyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014665#structure-and-iupac-name-of-1-methylcyclohexyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com